molecular formula C15H13N3O2S B13060591 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B13060591
M. Wt: 299.3 g/mol
InChI Key: GIIMLPHBHLFTQZ-UHFFFAOYSA-N
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Description

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzohydrazide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and solvents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzoxazole moiety is known for its biological activity, making it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Material Science: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
  • 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]aniline
  • ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide is unique due to its specific combination of the benzoxazole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzohydrazide

InChI

InChI=1S/C15H13N3O2S/c16-18-14(19)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9,16H2,(H,18,19)

InChI Key

GIIMLPHBHLFTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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